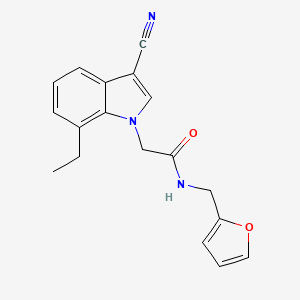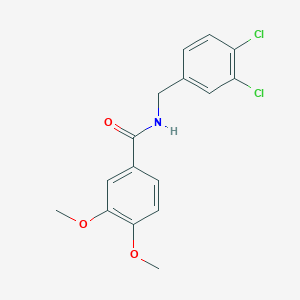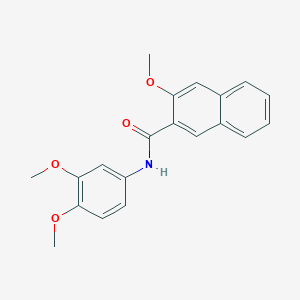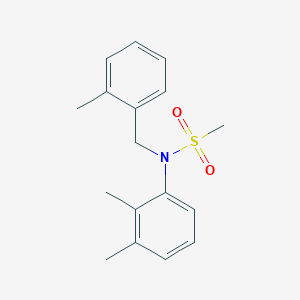
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine (MPP) is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP is a piperazine derivative that has been investigated for its effects on the central nervous system.
Wirkmechanismus
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine acts as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. The exact mechanism of action of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is not fully understood, but it is thought to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been investigated for its potential as an anti-addictive agent. 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been shown to reduce cocaine self-administration in rats and to attenuate the reinforcing effects of cocaine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is that it has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor, which are both important targets for drug development. However, one limitation of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine. One area of interest is the development of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the effects of 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine could be studied for its potential as a therapeutic agent in other neurological disorders, such as schizophrenia and Parkinson's disease.
Conclusion
In conclusion, 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor and has been investigated for its effects on mood, cognition, and behavior. While 1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has some limitations, there are several potential future directions for the study of this compound.
Synthesemethoden
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 1-methyl-4-piperidinol and phenylpiperazine in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(1-methyl-4-piperidinyl)-4-phenylpiperazine has been studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. These receptors are involved in the regulation of mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-4-yl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3/c1-17-9-7-16(8-10-17)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGOORCKNRWNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)

![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)



![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)